molecular formula C27H29N5O6S B193191 Bosentan CAS No. 147536-97-8

Bosentan

Cat. No. B193191
M. Wt: 551.6 g/mol
InChI Key: GJPICJJJRGTNOD-UHFFFAOYSA-N
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Description

Bosentan is an antihypertensive drug specifically used in the treatment of pulmonary arterial hypertension (PAH) in adults or in children 3 years of age or older . It is a dual endothelin receptor antagonist marketed under the trade name Tracleer by Actelion Pharmaceuticals . Bosentan helps to prevent progression of the disease and improve exercise tolerance .

Scientific Research Applications

Endothelin Receptor Antagonism in Pulmonary Arterial Hypertension (PAH)

Bosentan, an endothelin receptor antagonist, has been shown to be effective in treating PAH. It improves exercise capacity, functional status, pulmonary hemodynamics, and delays clinical worsening in PAH patients (Roberts & Preston, 2009). Additionally, bosentan's effects on echocardiographic and Doppler variables in PAH patients reveal improvements in right ventricular systolic function and left ventricular early diastolic filling, leading to decreased right ventricular dilation and increased left ventricular size (Galiè et al., 2003).

Nanocomposite Formulation for Enhanced Solubility and Bioavailability

Bosentan's solubility and bioavailability have been enhanced using an amphiphilic graft co‐polymer carrier-based nanocomposite formulation. This approach significantly increases the solubility, dissolution, and bioavailability of bosentan (Kendre & Chaudhari, 2017).

Pharmacology and Clinical Pharmacokinetics

The pharmacokinetics of bosentan in pediatric and adult PAH patients have been studied, highlighting the drug's metabolism and interaction with other substances. Bosentan is primarily eliminated through hepatic metabolism and subsequent biliary excretion of metabolites (Barst et al., 2003), (Dingemanse & Giersbergen, 2004).

Effects on Pulmonary Vascular Myocytes

Bosentan inhibits transient receptor potential (TRP) channel expression in pulmonary vascular myocytes. This effect is linked to its antiproliferative action on pulmonary artery smooth muscle cells, which could be an underlying mechanism for its efficacy in treating idiopathic pulmonary arterial hypertension (IPAH) (Kunichika et al., 2004).

Spinal Cord Protection in Ischemia Reperfusion Injury

In a study on rats, Bosentan was found to protect neurons following spinal cord ischemia reperfusion injury, potentially through vascular endothelial growth factor receptors (Gong et al., 2014).

Treatment of Pulmonary Arterial Hypertension Associated with Congenital Heart Defects

Bosentan has been used effectively as a first-line therapy in patients with idiopathic PAH and is also suggested to benefit PAH associated with congenital heart disease (Sitbon et al., 2006).

Long-term Effects on Quality of Life and Survival in PAH Related to Connective Tissue Diseases

Long-term use of bosentan in patients with PAH related to connective tissue diseases showed improvement or stability in clinical status and a significant achievement in patient survival (Denton et al., 2007).

Potential Benefits and Limitations in Heart Failure

Bosentan's application in heart failure has been explored, with studies indicating potential benefits but also highlighting risks such as fluid retention, suggesting the need for further investigation in this area (Kalra et al., 2002).

Combination Therapy in PAH

The combination of bosentan with other PAH therapies, such as epoprostenol, shows a trend towards improvement in haemodynamics and clinical status, although further studies are required to fully understand the benefits and risks of such combinations (Humbert et al., 2004).

properties

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPICJJJRGTNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046627
Record name Bosentan
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Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bosentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5)., 9.04e-03 g/L
Record name Bosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00559
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Record name Bosentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Endothelin-1 (ET-1) is a neurohormone, the effects of which are mediated by binding to ETA and ETB receptors in the endothelium and vascular smooth muscle. It displays a slightly higher affinity towards ETA receptors than ETB receptors. ET-1 concentrations are elevated in plasma and lung tissue of patients with pulmonary arterial hypertension, suggesting a pathogenic role for ET-1 in this disease. Bosentan is a specific and competitive antagonist at endothelin receptor types ETA and ETB.
Record name Bosentan
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Product Name

Bosentan

CAS RN

147536-97-8
Record name Bosentan
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Record name Bosentan [USAN:INN:BAN]
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Record name Bosentan
Source DrugBank
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Record name Bosentan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)phenyl]phenyl]-4-ylmethyl]amino]butanoic acid
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Record name BOSENTAN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
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Record name Bosentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

10 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and calcium hydroxide (14.5 gms) were charged to a reaction vessel. Ethylene glycol (30 ml) and toluene (100 ml) were added to the vessel. The reaction mass was heated at a temperature of 100° C. for 5 hours or until the reaction was complete. The resulting suspension was cooled to 25° C., filtered and isolated as the calcium salt of bosentan.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and barium hydroxide (1.5 gms) were charged to a reaction vessel. Ethylene glycol (30 ml) and toluene (150 ml) were added thereto. The reaction mass was heated at a temperature of 110° C. for 2 hours. Further 1.5 gms of barium hydroxide was added and heating was continued for another 4 hours. After completion of the reaction, toluene was removed by distillation and water (150 ml) was added. The pH of the reaction mass was adjusted to a value ranging from 1 to 2 with a mixture of 1:1 HCl:water and extracted in dichloromethane. The organic layer was collected and washed with water (150 ml) and the solvent was distilled off to obtain a residue. To the residue a mixture of ethanol and water (1:1) was added and stirred. The resulting suspension was heated to reflux to obtain a clear solution. The clear solution was further cooled to 25° C. to isolate bosentan.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

5 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and barium hydroxide (0.75 gms) were charged to a reaction vessel. Ethylene glycol (15 ml) and toluene (75 ml) were added thereto. The reaction mass was heated at a temperature of 110° C. for 2 hours. Further, 0.75 gms of barium hydroxide was added and heating was continued for another 4 hours. After completion of the reaction, the solid was filtered and isolated as barium salt of bosentan. It was further purified by crystallizing with a mixture of methanol and isopropyl acetate.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Methanol (200 mL) and dichloromethane (200 ml) were added to the bosentan potassium as obtained in Step 2. The mixture was heated to 50° C. to 55° C. The mixture was stirred for 20 minutes at the same temperature and dichloromethane (˜150 mL) was recovered at atmospheric pressure at 40° C. to 55° C. Ethyl acetate (800 mL) was added to the residue at 50° C. to 55° C. The reaction mixture was cooled to 20° C. to 25° C., stirred for 3 hours, filtered and washed with a mixture of methanol (20 mL) and ethyl acetate (80 mL). The solid obtained was dried under vacuum at 55° C. to 60° C. until the loss on drying was not more than 2.0% w/w to obtain the title compound.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
bosentan potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bosentan
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Bosentan
Reactant of Route 3
Bosentan
Reactant of Route 4
Bosentan
Reactant of Route 5
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Reactant of Route 6
Bosentan

Citations

For This Compound
39,400
Citations
LJ Rubin, DB Badesch, RJ Barst, N Galie… - … England Journal of …, 2002 - Mass Medical Soc
… -tissue disease) to receive placebo or to receive 62.5 mg of bosentan twice daily for 4 weeks followed by either of two doses of bosentan (125 or 250 mg twice daily) for a minimum of 12 …
Number of citations: 587 www.nejm.org
J Dingemanse, PLM van Giersbergen - Clinical pharmacokinetics, 2004 - Springer
… bosentan markedly increases initial bosentan trough concentrations. Concomitant treatment with glibenclamide and bosentan … when coadministered with bosentan. No clinically relevant …
Number of citations: 291 link.springer.com
MA Mathier, D Ishizawar - Expert opinion on pharmacotherapy, 2010 - Taylor & Francis
… Bosentan is an effective treatment option for group 1 pulmonary arterial hypertension. Bosentan … for the use of bosentan in this disease. It also presents evidence from key clinical trials of …
Number of citations: 15 www.tandfonline.com
A Prakash, CM Perry - American Journal of Cardiovascular Drugs, 2002 - Springer
… increased significantly with oral bosentan ≥300mg and intravenous bosentan ≥250mg. … bosentan 2400mg (p < 0.001) and 3.1-fold higher after a single intravenous dose of bosentan …
Number of citations: 18 link.springer.com
D Stolz, H Rasch, A Linka… - European …, 2008 - Eur Respiratory Soc
… -receptor antagonist bosentan can improve cardiopulmonary … a 2:1 ratio to receive either bosentan or placebo for 12 weeks. The … Compared with placebo, patients treated with bosentan …
Number of citations: 400 erj.ersjournals.com
NE Mealy, M Bayes, M Del Fresno - Drugs of the Future, 2001 - access.portico.org
Alternatively, the conversion of compound (VII) into bosentan can also be performed by reaction of compound (VII) with ethylene glycol mono tert-butyl ether (IX) by means of NaOH in …
Number of citations: 14 access.portico.org
MM Hoeper, M Halank, C Marx… - European …, 2005 - Eur Respiratory Soc
… In conclusion, bosentan proved to be efficacious and safe in a small number of patients with … pressures with bosentan treatment 20. Thus, the beneficial effects of bosentan in PPHTN …
Number of citations: 255 erj.ersjournals.com
M Humbert, RJ Barst, IM Robbins… - European …, 2004 - Eur Respiratory Soc
… There were four withdrawals in the bosentan/epoprostenol … due to the combination of bosentan and epoprostenol therapy in … /benefit ratio of combined bosentan-epoprostenol therapy in …
Number of citations: 895 erj.ersjournals.com
RN Channick, G Simonneau, O Sitbon, IM Robbins… - The Lancet, 2001 - thelancet.com
… of bosentan as a long-term oral treatment still need to be assessed. We assessed the effects of bosentan on … and tolerability of bosentan in patients with pulmonary arterial hypertension. …
Number of citations: 021 www.thelancet.com
H Krum, RJ Viskoper, Y Lacourciere… - … England Journal of …, 1998 - Mass Medical Soc
Background Endothelin is a powerful vasoconstrictor peptide derived from the endothelium. We evaluated the contribution of endothelin to blood-pressure regulation in patients with …
Number of citations: 719 www.nejm.org

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